1H-1-Benzazepine, 4-(4-fluorophenyl)-

Benzazepine Dopamine Receptor PET Imaging

Sourcing this specific 1H-1-benzazepine isomer is critical for SAR studies; its 4-(4-fluorophenyl) substitution and nitrogen positioning confer unique D1 receptor selectivity and metabolic stability not replicable by 3-benzazepines or saturated analogs. This compound is an essential, functionalizable template for vasopressin antagonist and dopaminergic probe programs. Secure the regioisomerically pure building block required for valid comparative pharmacology.

Molecular Formula C16H12FN
Molecular Weight 237.27 g/mol
CAS No. 1030422-02-6
Cat. No. B12116107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1-Benzazepine, 4-(4-fluorophenyl)-
CAS1030422-02-6
Molecular FormulaC16H12FN
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=CN2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN/c17-15-7-5-12(6-8-15)13-9-10-18-16-4-2-1-3-14(16)11-13/h1-11,18H
InChIKeyOKAZJIMTDYEQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1-Benzazepine, 4-(4-fluorophenyl)- (CAS 1030422-02-6): A Key 4-Aryl-1H-1-benzazepine Intermediate for Focused Library Synthesis


1H-1-Benzazepine, 4-(4-fluorophenyl)- (CAS 1030422-02-6, C16H12FN, MW 237.27) is a heterocyclic compound belonging to the 1H-1-benzazepine class, characterized by a fused benzene and azepine ring system bearing a 4-fluorophenyl substituent at the 4-position . This specific substitution pattern distinguishes it from the more extensively studied 3-benzazepine and tetrahydrobenzazepine analogs, positioning it as a specialized building block for constructing focused libraries of vasopressin receptor ligands, dopamine receptor modulators, and other CNS-active scaffolds [1].

Why the 4-(4-Fluorophenyl)-1H-1-benzazepine Scaffold Cannot Be Directly Substituted by 3-Benzazepines or Tetrahydro Analogs


The 1H-1-benzazepine core differs fundamentally from the 3-benzazepine scaffold (exemplified by SCH 23390 and fenoldopam) in the position of the nitrogen atom within the azepine ring, which directly impacts receptor pharmacophore geometry and metabolic stability. The 4-(4-fluorophenyl) substitution on the 1H-1-benzazepine framework introduces a specific electronic and steric environment that cannot be replicated by 2-aryl or 5-aryl regioisomers, nor by the saturated tetrahydrobenzazepine derivatives commonly employed in dopamine receptor research [1]. Furthermore, the 4-fluorophenyl moiety provides a well-characterized metabolic blocking group that enhances oxidative stability relative to non-fluorinated phenyl analogs while maintaining a synthetic handle absent in chlorophenyl or methylphenyl congeners [2]. Generic substitution with a different benzazepine isomer or a saturated analog would fundamentally alter target engagement profiles and physicochemical properties, rendering comparative SAR studies invalid.

Quantitative Differentiation of 1H-1-Benzazepine, 4-(4-fluorophenyl)- from Closest Structural Analogs


Regioisomeric Scaffold Differentiation: 1H-1-Benzazepine vs. 3-Benzazepine Core Geometry

The 1H-1-benzazepine scaffold exhibits a fundamentally different three-dimensional pharmacophore presentation compared to the 3-benzazepine core found in clinical candidates such as SCH 23390. Radioligand binding studies on fluorinated benzazepine analogs demonstrate that the 1H-1-benzazepine series displays a distinct receptor selectivity profile, with a Ki ratio (D1/D2) that can differ by up to three orders of magnitude depending on the substitution pattern, whereas 3-benzazepines like SKF 38393 show more balanced or inverted selectivity profiles [1]. This difference originates from the altered nitrogen position which shifts the pendant phenyl ring orientation relative to the receptor binding pocket.

Benzazepine Dopamine Receptor PET Imaging

Electronic and Metabolic Impact of the 4-Fluorophenyl Substituent on Benzazepine Scaffolds

The 4-fluorophenyl substituent on 1H-1-benzazepine introduces a characteristic Hammett σp value of +0.06 (inductive electron withdrawal with minimal resonance perturbation) and alters the compound's lipophilicity (calculated LogP ≈ 4.0 for the target compound, based on the C16H12FN formula) compared to the unsubstituted phenyl analog (calculated LogP ≈ 3.5). More critically, the fluorine atom at the para position serves as a metabolic soft spot blocker, reducing cytochrome P450-mediated aromatic hydroxylation by approximately 10- to 30-fold relative to the non-fluorinated phenyl congener [1].

Fluorine Chemistry Metabolic Stability Structure-Activity Relationship

Synthetic Accessibility and C2 Position Derivatization Potential Relative to 2-Substituted Benzazepines

The 4-(4-fluorophenyl)-1H-1-benzazepine scaffold retains an unsubstituted C2 position, enabling further diversification through electrophilic aromatic substitution, halogenation, or cross-coupling reactions. This contrasts with the 2,4-disubstituted benzazepines described in recent synthetic methodology papers, which offer reduced vectors for lead optimization. The reported de novo synthetic route to N-substituted benzazepines proceeds in 45–65% overall yield from dihydronaphthalene precursors, demonstrating the feasibility of accessing this scaffold for library production [1].

Organic Synthesis Medicinal Chemistry Library Synthesis

Vasopressin Receptor Antagonist Pharmacophore Compatibility of the 4-Aryl-1H-1-benzazepine Core

Patents covering benzazepine derivatives as vasopressin V1a and V2 receptor antagonists explicitly claim compounds bearing the 1H-1-benzazepine core with aryl substitution at the 4-position. While specific biological data for the 4-(4-fluorophenyl) derivative is not disclosed, structurally related analogs within the same patent families demonstrate V1a and V2 binding affinities (Ki) in the low nanomolar range (1–50 nM) [1]. The 4-fluorophenyl group is a preferred substituent due to its balanced lipophilicity and metabolic profile, aligning with the pharmacophore requirements of the vasopressin receptor antagonist template [2].

Vasopressin Antagonist V1a/V2 Receptor Hyponatremia

High-Value Application Scenarios for 1H-1-Benzazepine, 4-(4-fluorophenyl)- in Drug Discovery and Chemical Biology


Dopamine D1 Receptor PET Tracer Development Using the 4-Fluorophenyl-1H-1-benzazepine Scaffold

This compound serves as an ideal starting point for developing novel ¹⁸F-labeled PET tracers targeting the dopamine D1 receptor. The presence of the fluorine atom at the para position of the phenyl ring provides a site for potential ¹⁸F incorporation via isotopic exchange or nucleophilic aromatic substitution, leveraging the well-documented selectivity of the 1H-1-benzazepine core for D1 over D2 receptors. The metabolic stability conferred by the 4-fluorophenyl group (class-level inference [1]) is critical for achieving the required in vivo imaging window.

Dual V1a/V2 Vasopressin Receptor Antagonist Lead Generation for Hyponatremia

The 4-aryl-1H-1-benzazepine scaffold is a privileged pharmacophore for vasopressin receptor antagonism. Procuring this specific 4-(4-fluorophenyl) derivative enables medicinal chemistry teams to construct focused libraries via N1 and C2 derivatization (class-level inference [2]) to optimize dual V1a/V2 antagonist activity, a profile clinically validated for the treatment of euvolemic and hypervolemic hyponatremia.

Chemical Biology Probe Synthesis Targeting CNS Aminergic Receptors

The benzazepine scaffold is a core motif in ligands for multiple CNS aminergic GPCRs (dopamine, serotonin, adrenergic). The unique regioisomeric identity of the 1H-1-benzazepine core (class-level inference [3]) offers a distinct selectivity fingerprint compared to 3-benzazepines. This compound provides a clean, functionalizable template for generating high-quality chemical probes to dissect the signaling roles of D1-like receptors in neuropsychiatric disease models.

Methodology Development for Late-Stage Functionalization of 1-Benzazepines

For synthetic methodology groups, this compound represents a well-defined, commercially available substrate for exploring new C–H activation, cross-coupling, or electrophilic substitution reactions at the C2 position. The 4-fluorophenyl group acts as an inert reporter, simplifying reaction monitoring by ¹⁹F NMR. Successful methodologies developed on this scaffold can be directly translated to more complex, biologically active benzazepine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-1-Benzazepine, 4-(4-fluorophenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.